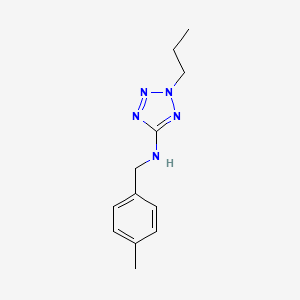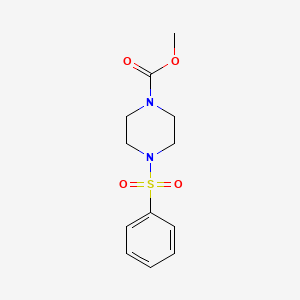
N-(4-methylbenzyl)-2-propyl-2H-tetrazol-5-amine
描述
N-(4-methylbenzyl)-2-propyl-2H-tetrazol-5-amine, also known as MPTA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. MPTA belongs to the class of tetrazole compounds, which have been widely studied for their pharmacological properties.
作用机制
The mechanism of action of N-(4-methylbenzyl)-2-propyl-2H-tetrazol-5-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, N-(4-methylbenzyl)-2-propyl-2H-tetrazol-5-amine has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation research, N-(4-methylbenzyl)-2-propyl-2H-tetrazol-5-amine has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorders research, N-(4-methylbenzyl)-2-propyl-2H-tetrazol-5-amine has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-2-propyl-2H-tetrazol-5-amine has been shown to have various biochemical and physiological effects, depending on the target organ and the experimental conditions. In cancer research, N-(4-methylbenzyl)-2-propyl-2H-tetrazol-5-amine has been found to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. In inflammation research, N-(4-methylbenzyl)-2-propyl-2H-tetrazol-5-amine has been demonstrated to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological disorders research, N-(4-methylbenzyl)-2-propyl-2H-tetrazol-5-amine has been shown to reduce oxidative stress, inflammation, and neuronal damage.
实验室实验的优点和局限性
N-(4-methylbenzyl)-2-propyl-2H-tetrazol-5-amine has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. However, N-(4-methylbenzyl)-2-propyl-2H-tetrazol-5-amine also has some limitations, such as its low water solubility, which may affect its bioavailability and pharmacokinetics. Moreover, N-(4-methylbenzyl)-2-propyl-2H-tetrazol-5-amine may exhibit different effects in different cell lines or animal models, which may complicate the interpretation of the results.
未来方向
There are several future directions for the research on N-(4-methylbenzyl)-2-propyl-2H-tetrazol-5-amine. First, the molecular targets and signaling pathways of N-(4-methylbenzyl)-2-propyl-2H-tetrazol-5-amine need to be further elucidated to understand its mechanism of action. Second, the pharmacokinetics and toxicity of N-(4-methylbenzyl)-2-propyl-2H-tetrazol-5-amine need to be evaluated to determine its safety and efficacy in vivo. Third, the synergistic effects of N-(4-methylbenzyl)-2-propyl-2H-tetrazol-5-amine with other drugs or therapies need to be investigated to enhance its therapeutic potential. Fourth, the development of N-(4-methylbenzyl)-2-propyl-2H-tetrazol-5-amine derivatives with improved pharmacological properties may lead to the discovery of novel drugs for various diseases.
Conclusion:
In conclusion, N-(4-methylbenzyl)-2-propyl-2H-tetrazol-5-amine is a promising chemical compound that has shown potential therapeutic properties in various fields of research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-methylbenzyl)-2-propyl-2H-tetrazol-5-amine have been discussed in this paper. Further research on N-(4-methylbenzyl)-2-propyl-2H-tetrazol-5-amine may lead to the discovery of novel drugs for cancer, inflammation, and neurological disorders.
科学研究应用
N-(4-methylbenzyl)-2-propyl-2H-tetrazol-5-amine has been studied for its potential therapeutic properties in various fields, such as cancer, inflammation, and neurological disorders. In cancer research, N-(4-methylbenzyl)-2-propyl-2H-tetrazol-5-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, N-(4-methylbenzyl)-2-propyl-2H-tetrazol-5-amine has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders research, N-(4-methylbenzyl)-2-propyl-2H-tetrazol-5-amine has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-propyltetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-3-8-17-15-12(14-16-17)13-9-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHDIHINUSLMCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NCC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Methylphenyl)methyl]-2-propyl-2H-1,2,3,4-tetrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 2-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B4678104.png)

![2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}quinoline](/img/structure/B4678115.png)
![methyl 5-[(dimethylamino)carbonyl]-2-({[(2-furylmethyl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4678135.png)
![5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B4678148.png)
![3-(1,3-benzodioxol-5-yl)-4-{[7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}-6-methylisoxazolo[5,4-b]pyridine](/img/structure/B4678154.png)

![({2-[(6-methyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B4678165.png)
![4-{[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4678178.png)
![3-(4-methylphenyl)-6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4678187.png)
![N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4678194.png)
![N-[4-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4678200.png)
![N-(2,4-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4678208.png)